

# Dimethyl 2-(tert-butyl)malonate: Comprehensive Spectral Analysis & Technical Guide

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## Compound of Interest

Compound Name:	Dimethyl 2-(tert-butyl)malonate
CAS No.:	39520-25-7
Cat. No.:	B1590774

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CAS No: 39520-25-7 Formula: C<sub>9</sub>H<sub>16</sub>O<sub>4</sub> Molecular Weight: 188.22 g/mol IUPAC Name: Dimethyl 2-(1,1-dimethylethyl)propanedioate[1]

## Core Directive: The Steric Challenge

In the landscape of organic synthesis, **dimethyl 2-(tert-butyl)malonate** represents a pivotal intermediate for introducing extreme steric bulk into a molecular scaffold. Unlike simple alkyl malonates, the tert-butyl group confers significant steric hindrance, altering both the reactivity of the alpha-carbon and the spectral signature of the molecule.

This guide serves as a definitive reference for the characterization of this compound. It moves beyond simple data listing to explain the why behind the signals, providing a robust framework for researchers validating their synthetic products.

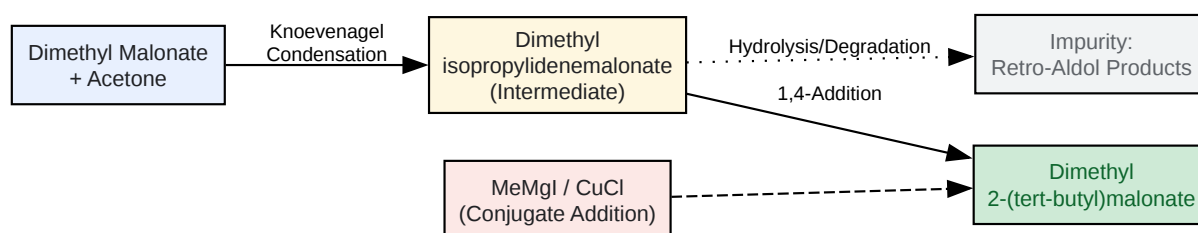
## Synthesis & Preparation Context

Understanding the synthesis is critical for interpreting spectral impurities. Direct alkylation of dimethyl malonate with tert-butyl halides (S<sub>N</sub>2) is generally unsuccessful due to the elimination of the tertiary halide.

The authoritative route involves the conjugate addition of a methyl group (via Grignard or Cuprate) to dimethyl isopropylidene malonate (a Knoevenagel adduct).

## Synthesis Workflow (Graphviz)

The following diagram illustrates the logical flow of the preferred synthetic pathway, highlighting where specific impurities might arise.



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Caption: Figure 1. Conjugate addition pathway avoids  $S_N2$  steric failure. Impurities often stem from incomplete 1,4-addition.

## Spectral Characterization

### Nuclear Magnetic Resonance ( $^1\text{H}$ NMR)

The  $^1\text{H}$  NMR spectrum is distinct due to the high symmetry of the methoxy groups and the intense singlet of the tert-butyl group.

- Solvent:  $\text{CDCl}_3$
- Frequency: 300/400 MHz

Chemical Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment	Structural Insight
3.74	Singlet (s)	6H	$-\text{OCH}_3$	Two equivalent methoxy groups indicate free rotation and symmetry.
3.26	Singlet (s)	1H	$\alpha\text{-CH}$	The methine proton. Slightly shielded compared to n-alkyl analogs due to the electron-donating induction (+I) of the tert-butyl group.
1.12	Singlet (s)	9H	$-\text{C}(\text{CH}_3)_3$	The diagnostic tert-butyl signal. Sharp and intense.

Expert Insight: The absence of splitting on the alpha-proton (3.26 ppm) is the key validator. If you observe a doublet or multiplet here, your conjugate addition failed, or you have isolated an isopropyl derivative. The integration ratio of 9:6:1 is the primary purity check.

## Carbon-13 NMR ( $^{13}\text{C}$ NMR)

The carbon spectrum confirms the quaternary nature of the tert-butyl attachment.

- Solvent:  $\text{CDCl}_3$

Chemical Shift ( $\delta$ ppm)	Carbon Type	Assignment
169.5	Quaternary (C=O)	C=O (Ester Carbonyls)
58.8	Methine (CH)	$\alpha$ -CH (Alpha Carbon)
52.1	Methyl (CH <sub>3</sub> )	-OCH <sub>3</sub> (Methoxy)
34.2	Quaternary (C)	-C(CH <sub>3</sub> ) <sub>3</sub> (t-Butyl Quaternary)
28.4	Methyl (CH <sub>3</sub> )	-C(CH <sub>3</sub> ) <sub>3</sub> (t-Butyl Methyls)

## Infrared Spectroscopy (IR)

The IR spectrum is dominated by the ester functionalities.

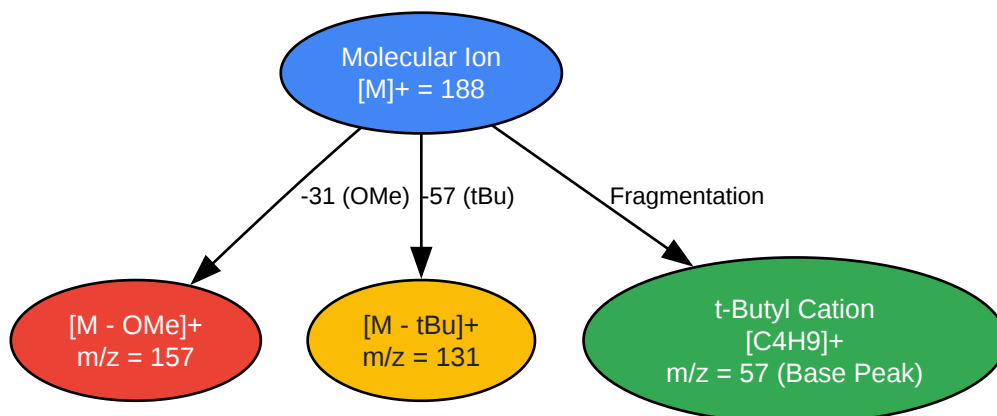
- 1735–1750 cm<sup>-1</sup>: Strong C=O stretching (Ester). The bulky group may cause a slight shift to higher wavenumbers due to steric strain preventing perfect planarity.
- 2950–2980 cm<sup>-1</sup>: C–H stretching (Alkyl). The tert-butyl group provides strong signals in the C–H bending region (~1370 cm<sup>-1</sup> gem-dimethyl doublet).
- 1150–1250 cm<sup>-1</sup>: C–O–C stretching (Ester).

## Mass Spectrometry (MS)

The mass spectrum typically shows a weak molecular ion due to the stability of the fragment cations (especially the tert-butyl cation).

- Molecular Ion (M<sup>+</sup>): 188 m/z (Often weak or absent).
- Base Peak: 57 m/z (C<sub>4</sub>H<sub>9</sub><sup>+</sup>, tert-butyl cation).
- Key Fragments:
  - 157 m/z: [M – OCH<sub>3</sub>]<sup>+</sup> (Loss of methoxy).
  - 131 m/z: [M – C<sub>4</sub>H<sub>9</sub>]<sup>+</sup> (Loss of tert-butyl group).
  - 129 m/z: [M – COOCH<sub>3</sub>]<sup>+</sup> (Loss of ester group).

## Fragmentation Logic (Graphviz)



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Caption: Figure 2. MS fragmentation is driven by the stability of the tert-butyl cation ( $m/z$  57).

## Experimental Protocol: Validation Workflow

To confirm the identity of a synthesized batch, follow this standard operating procedure (SOP).

- Sample Prep: Dissolve ~10 mg of the oil in 0.6 mL of  $\text{CDCl}_3$ . Ensure the solvent is acid-free to prevent hydrolysis.
- Acquisition: Run a standard  $^1\text{H}$  NMR (16 scans).
- Analysis Criteria:
  - Verify the 9:6:1 integration ratio.
  - Check for the absence of vinyl protons (5.0–7.0 ppm), which would indicate unreacted isopropylidenemalonate.
  - Check for the absence of a doublet at ~0.9 ppm, which would indicate an iso-propyl rather than tert-butyl group (failed methylation of the intermediate).
- Storage: The compound is stable but should be stored under inert atmosphere ( $\text{Ar}/\text{N}_2$ ) to prevent moisture absorption and slow hydrolysis of the esters.

## References

- Organic Syntheses, Coll. Vol. 6, p. 442 (1988); Vol. 50, p. 38 (1970). Diethyl tert-butylmalonate.[2][3][4] (Methodology reference for conjugate addition). [Link](#)
- PubChem Compound Summary, CID 13574047. **Dimethyl 2-(tert-butyl)malonate**. [Link](#)
- SpectraBase, Spectrum ID: 4oJGBw8b57o. Dimethyl tert-butylmalonate NMR Data. (Verified spectral repository).[5] [Link](#)
- European Chemicals Agency (ECHA), EC Number 805-392-4. Registration Dossier. [Link](#)

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- To cite this document: BenchChem. [Dimethyl 2-(tert-butyl)malonate: Comprehensive Spectral Analysis & Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1590774/docs#dimethyl-2-tert-butyl-malonate-comprehensive-spectral-analysis-technical-guide>]

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